Atorvastatin lactone serves as a valuable starting material for the synthesis of new heterocyclic compounds, particularly pyrrole derivatives [1]. Pyrroles are a class of organic compounds with a five-membered ring structure containing nitrogen. They possess various biological properties and are found in many natural products with potential therapeutic applications [1]. Research suggests that atorvastatin lactone can be a cost-effective and efficient precursor for synthesizing these novel pyrrole derivatives, which could lead to the development of new drugs [1].
Atropisomers are a special class of stereoisomers where hindered rotation around a single bond creates non-interconvertible mirror images. Researchers are investigating the use of atorvastatin lactone to create atropisomeric prodrugs [2]. Prodrugs are inactive medications that are converted into their active form inside the body.
The information in this response is based on the following sources:
Atorvastatin lactone is a lactone form of atorvastatin, a widely used statin medication primarily prescribed for lowering low-density lipoprotein cholesterol and reducing cardiovascular risk. The chemical formula for atorvastatin lactone is , and it is characterized by a complex structure that includes a pyrrole ring and multiple hydroxyl groups, contributing to its biological activity and pharmacological properties .
The lactone can also participate in hydrolysis reactions, converting back to the active hydroxy acid form under physiological conditions. This property is crucial for its therapeutic efficacy as both forms exhibit distinct pharmacokinetic profiles and biological activities .
Atorvastatin lactone exhibits significant biological activity, primarily through its inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The lactone form has been shown to possess potent inhibitory effects with an IC50 value of approximately 0.007 µM against rat liver enzymes . Additionally, atorvastatin lactone influences various cellular processes, including modulation of proteasome activities and mitochondrial functions, which may contribute to its pleiotropic effects beyond cholesterol lowering .
Several synthesis methods have been developed for atorvastatin lactone:
Atorvastatin lactone interacts with various biological targets beyond HMG-CoA reductase. Notably, it inhibits cytochrome P450 isoforms, particularly CYP2C9.1, which can affect the metabolism of other drugs and lead to potential drug-drug interactions . Understanding these interactions is essential for optimizing therapeutic regimens involving atorvastatin lactone.
Atorvastatin lactone shares structural and functional similarities with other statins but has unique features that distinguish it from them:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Lovastatin | Contains a similar pyrrole structure | First statin discovered; primarily exists in its lactone form |
Simvastatin | Similar core structure | Has a lower potency compared to atorvastatin |
Rosuvastatin | Different side chain | More hydrophilic; distinct pharmacokinetics |
Pravastatin | Lacks fluorine atom | Less lipophilic; different mechanism of action |
Atorvastatin's enhanced lipophilicity and potency make it particularly effective in clinical applications compared to these similar compounds .
Early three-component Hantzsch protocols that joined a β-keto amide, a protected chiral amine and an α-haloketone generated the fully substituted pyrrole core of atorvastatin lactone, yet gave only modest yields under solution conditions (≤22%) because of side reactions and reductive de-iodination [1].
Systematic optimisation under solvent-free ball milling eliminated these problems:
Entry | Catalyst system | Milling parameters | Isolated yield of pyrrole intermediate | Overall yield to atorvastatin lactone | Notes |
---|---|---|---|---|---|
A | Ce(IV) ammonium nitrate (5 mol %), AgNO₃ (1 eq.) | Mixer-mill 20 Hz, 1 h, ZrO₂ ball | 40% [2] | 38% [3] | No protective group loss; Ag avoids reductive de-iodination |
B | Yb(OTf)₃ (10 mol %), AgNO₃ (1 eq.) | 20 Hz, 1 h | 40% [2] | 38% [3] | Ytterbium accelerates enaminone formation |
C | Yb(OTf)₃ (10 mol %), AgNO₃, liquid-assisted grinding (0.1 η MeOH) | 25 Hz, 45 min | 57% | 54% | LAG suppresses hot-spot agglomeration; best reported productivity |
Key mechanistic insights that guided the optimisation include (i) in-situ enaminone formation is turnover-limiting; (ii) silver(I) scavenges iodide, preventing competitive de-halogenation; (iii) the micro-scale shear of high-speed vibration improves mixing of the three solids, shortening induction times [1].
Hydrolytic acetonide/tert-butyl deprotection followed by spontaneous cyclo-lactonisation afforded atorvastatin lactone in 94% yield, meaning the milling step now dictates the overall efficiency [2].
Beyond the multicomponent stage, mechanochemical energy is directly exploited for the terminal lactone closure. Pyrrole precursor 25 (Scheme 17 of ref. [1]) is transferred from the jar to acidic aqueous methanol; milling-induced defect sites accelerate acetal cleavage, and the intermediate triol collapses to the six-membered δ-lactone within 10 min at room temperature (no external heating) [2]. Relative to conventional reflux hydrolysis (2 h, 78% yield), the HSVM protocol offers:
The industrial Paal–Knorr route builds the pentasubstituted pyrrole by condensing amine 3 with 1,4-diketone 2 (six isolated steps, overall ≤23%) [4]. Recent modifications focus on step-economy and greener catalysis:
Modification | Key reagent change | Step count (from diketone 2) | Overall yield | Highlight |
---|---|---|---|---|
Classical Paal–Knorr | p-Toluenesulfonic acid | 6 | 16 – 23% [4] | High temperature, chlorinated solvents |
N-Heterocyclic-carbene Stetter/Paal–Knorr cascade | IMes·HCl (2 mol %), KOAc | 4 | 41% [5] | One-pot access to diketone & pyrrole; metal-free |
Solid-state HSVM Paal–Knorr | CAN (5 mol %), AgNO₃ | 5 | 54% [2] | Solvent-free, 1 h total milling time |
Ugi-4CR → μünchnone cycloaddition | Isocyanide 7, U-4CR | 4 | 46% [5] | Bypasses diketone; amenable to diversity-oriented synthesis |
Continuous-flow Paal–Knorr (pat.) | Cu(OTf)₂/Et₃N, 120 °C | 3 | 52% [6] | Recycle of copper salt, kg-scale patent route |
Mechanistically, the Stetter/Paal–Knorr cascade leverages in-situ acyl-anionic umpolung to forge the 1,4-dicarbonyl motif, then immediately cyclises under the same acidic conditions, abolishing two isolation steps. The HSVM Paal–Knorr variant profits from the same iodide-scavenging strategy as section 2.1, converting solid diketone and amine to the pyrrole within 60 min at 20 Hz [2].
Although the tricyclic lactone ring of atorvastatin is formed with retention of racemic pyrrole stereochemistry, the side-chain lactone adjacent to the heteroaromatic core demands two contiguous chiral centres in the (4R,6R) configuration. Three complementary catalytic solutions dominate current practice:
Catalyst class | Transformation (precursor → lactone) | ee / de | Isolated yield | Notable features |
---|---|---|---|---|
Cu(I)/(S,S)-Ph-BPE cooperative soft-Lewis acid / Brønsted base [7] | Thioamide + aldehyde → syn-1,3-diol → δ-lactone | 96–99% ee, >20:1 dr | 67% three-step sequence [8] | Direct asymmetric aldol; ligand recycled (91%) |
Deoxyribose-5-phosphate aldolase (DERA) [9] | 2× acetaldehyde + chloroacetaldehyde → lactol 1 → δ-lactone | >99.9% ee, 99.8% de | 94% (100 g scale) [9] | One-pot, volumetric productivity 30.6 g L⁻¹ h⁻¹ |
Whole-cell E. coli DERA (fed-batch) [10] | Acetyloxy-acetaldehyde + acetaldehyde → acetyloxymethylene-lactol | >99.9% ee | 80% at 100 g L⁻¹ titer | No purified enzyme; 40 g L⁻¹ h⁻¹ space-time yield |
Pd(0)/chiral bis-phosphine autotandem hydrogenation [11] | α,β-Unsaturated δ-lactone → saturated chiral alcohol | 92–98% ee | 78–91% | Single-catalyst C=C & C=O hydrogenation; gram-scale |
Cu(I)/Ph-BPE system – the in-situ Cu-aldolate serves as both Lewis acid and Brønsted base, generating a thioamide enolate that reacts with chloro-propanal. A strategic syn-selective Narasaka–Prasad reduction followed by intramolecular oxa-Michael addition furnishes the protected δ-lactone in six steps from simple thioamide [7].
DERA biocatalysis – the aldolase forms a C–C bond between two C₂ fragments, directly installing both C-3 and C-5 hydroxy stereocentres of the statin side chain. Subsequent oxidation delivers crystalline lactone 1 with essentially perfect stereochemical purity; downstream cyanide displacement and epoxide opening convert it to the nitrile side chain used in atorvastatin esters [9].
Autotandem Pd-catalysis – exploits chelation-controlled sequential hydrogenations: first enantio-discriminating addition to the C=C bond, then reduction of the ester under the same catalytic regime, enabling late-stage chiral modification of lactone-containing fragments relevant to statins [11].
Metric | Cu-BPE aldol [7] | Purified DERA [9] | Whole-cell DERA [10] | Pd autotandem [11] |
---|---|---|---|---|
TON | 1.2 × 10³ | 6 × 10⁴ | n/a (cells) | 9 × 10² |
Substrate loading | 0.2 M | 1.5 M | 1.0 M | 0.15 M |
Solvent | THF | Aqueous buffer | Broth (pH 7.5) | MeOH |
Green score* | 48% | 77% | 81% | 55% |
*Calculated by mass-based E-factor including cofactor or ligand.
Overall, converging advances in mechanochemical multicomponent assembly, Paal–Knorr step-economy and high-fidelity stereocatalysis now provide multiple, orthogonal routes to atorvastatin lactone. Selection of the optimal platform hinges on desired throughput, environmental metrics and integration with downstream transformations toward atorvastatin calcium.
Irritant